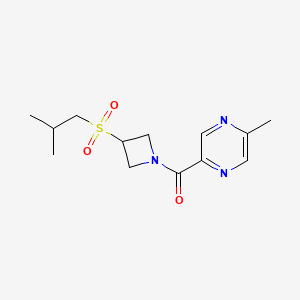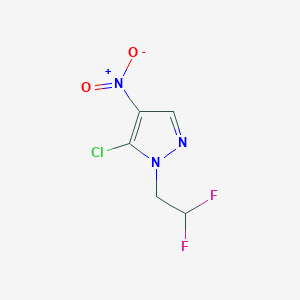
5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
Übersicht
Beschreibung
5-Chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, commonly referred to as 5-Cl-DFP, is a synthetic compound with a wide variety of applications in scientific research. It is a heterocyclic compound containing a five-membered ring with one nitrogen and one chlorine atom. 5-Cl-DFP is a white crystalline solid with a melting point of 160-161°C and a molecular weight of 211.56 g/mol. It is soluble in water, methanol, ethanol, and acetone, and is slightly soluble in chloroform.
Wissenschaftliche Forschungsanwendungen
Regioselective and Guided C-H Activation
A study by Iaroshenko et al. (2014) developed a regioselective approach to 5-aryl-4-nitro-1H-pyrazoles through transition-metal-catalyzed arylation, highlighting the functionalization potential of pyrazole scaffolds in pharmacological research. This method opens new avenues for designing pyrazole-based compounds with enhanced biological activities [Iaroshenko et al., 2014].
Palladium-Catalyzed Direct Arylation
Yan et al. (2012) demonstrated that using a chloro group as a temporary protection at C5 of pyrazoles allows for the synthesis of previously inaccessible 4-arylated pyrazoles. This strategy ensures complete regioselectivity and high yields, indicating significant potential in developing novel pyrazole derivatives for various applications [Yan et al., 2012].
Nanotechnological Approaches for Solubilization
Alfei et al. (2022) explored two nanotechnological strategies to enhance the water solubility of an antiproliferative pyrazole derivative, demonstrating significant increases in solubility without harmful solvents or toxic additives. These findings are crucial for the clinical applicability of pyrazole derivatives in cancer treatment [Alfei et al., 2022].
Energetic Materials Design
Yin et al. (2015) introduced diverse functionalization into the pyrazole framework, creating a new family of high energy density materials. This work underscores the potential of nitramino pyrazoles in designing advanced energetic materials with good performance and enhanced stability [Yin et al., 2015].
Chemical Synthesis and Functionalization
Savosik et al. (2006) reported on the reaction of 5-chloro-4-nitro-1H-pyrazoles with various esters, leading to the formation of functionalized pyrazole derivatives. This study is indicative of the versatility of pyrazole compounds in synthesizing a range of functional molecules for further chemical research [Savosik et al., 2006].
Eigenschaften
IUPAC Name |
5-chloro-1-(2,2-difluoroethyl)-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2N3O2/c6-5-3(11(12)13)1-9-10(5)2-4(7)8/h1,4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLLGTVOSJLGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])Cl)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2843368.png)
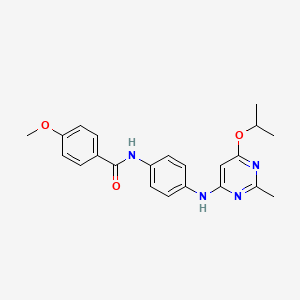
![N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2843370.png)
![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)
![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)
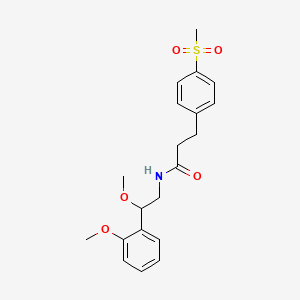
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)

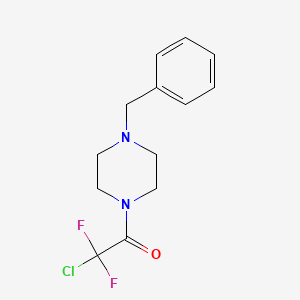
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)
